2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-14-5-3-13(4-6-14)12-16(20)19-17(7-9-21-10-8-17)15-2-1-11-22-15/h1-6,11H,7-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVABYJBGDBYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized via cyclization reactions, often using acid or base catalysts.
Coupling Reactions: The final step involves coupling the fluorophenyl intermediate with the thiophenyl-tetrahydropyran moiety using amide bond formation reactions. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes structurally related compounds and their characteristics:
Comparative Analysis of Substituent Effects
Fluorophenyl Group
- The 4-fluorophenyl group is a common motif in kinase inhibitors (e.g., EGFR, VEGFR) due to its electron-withdrawing properties, enhancing binding to ATP pockets .
- In N-{4-[6-(4-fluorophenyl)...}acetamide , this group stabilizes hydrophobic interactions in dihydroimidazo-thiazole scaffolds, suggesting similar behavior in the target compound.
Tetrahydro-2H-Pyran (THP) Ring
- The THP ring improves metabolic stability compared to linear ethers. For instance, compound 1421848-11-4 uses THP to enhance solubility while maintaining rigidity.
- Substitution with thiophene (in the target compound) may increase π-π stacking in hydrophobic binding pockets compared to THP-methyl derivatives .
Heterocyclic Modifications
- Thiophene vs.
- Sulfonamide vs. Acetamide : Sulfonamide-containing analogs (e.g., 1796948-68-9 ) exhibit stronger hydrogen bonding but reduced bioavailability compared to acetamide derivatives.
Biological Activity
The compound 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its various biological properties, including anticancer effects, anti-inflammatory potential, and other pharmacological activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 333.42 g/mol . The structure features a fluorophenyl group, a thiophenyl moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H20FNO2S |
| Molecular Weight | 333.42 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-N-[(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl]acetamide |
| Purity | ≥95% |
Anticancer Activity
Recent studies have shown that derivatives of phenylacetamide exhibit significant anticancer properties. For instance, compounds related to This compound have been evaluated against various cancer cell lines.
Case Study: Anticancer Efficacy
A study reported that compounds similar to this structure demonstrated cytotoxic effects on prostate carcinoma (PC3) cells. The most active derivatives showed IC50 values ranging from 52 μM to 80 μM , indicating potential as anticancer agents when compared to the reference drug imatinib (IC50 = 40 μM) .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Research indicates that certain derivatives can inhibit lipoxygenases (LOXs), which are implicated in inflammatory responses.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against PC3 cells (IC50 = 52–80 μM) | |
| Anti-inflammatory | Inhibition of LOXs |
The exact mechanism through which This compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells and modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and thiophene rings can significantly alter the efficacy and selectivity of the compound against target cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-(4-fluorophenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide?
- Methodology : The synthesis involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and cyclization. Key steps include:
- Step 1 : Preparation of the tetrahydro-2H-pyran-4-amine intermediate via reductive amination or ring-closing metathesis.
- Step 2 : Coupling of 4-fluorophenylacetic acid derivatives with the amine using carbodiimide-based reagents (e.g., EDCI/HOBt).
- Critical Conditions : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–60°C), and catalysts (e.g., DMAP for acylations). Evidence from similar compounds suggests yields improve with inert atmospheres and moisture-free conditions .
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?
- Methodology :
- 1H/13C NMR : Verify the presence of the fluorophenyl (δ 7.2–7.4 ppm for aromatic protons) and thiophene (δ 6.8–7.1 ppm) moieties. The tetrahydro-2H-pyran ring protons appear as multiplet signals between δ 3.5–4.5 ppm.
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~357). Residual solvents should comply with ICH guidelines .
Q. What are the key challenges in optimizing reaction yields during synthesis?
- Challenges : Competing side reactions (e.g., over-alkylation), poor solubility of intermediates, and racemization of the tetrahydro-2H-pyran ring.
- Solutions :
- Stoichiometry : Use 1.2–1.5 equivalents of the acylating agent to drive amide coupling.
- Purification : Employ gradient flash chromatography or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What methodologies are employed to analyze potential contradictions in biological activity data across different studies?
- Methodology :
- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, incubation times).
- Control Experiments : Use positive/negative controls (e.g., known kinase inhibitors for target validation).
- Statistical Validation : Apply ANOVA or t-tests to assess significance across datasets. Discrepancies may arise from variations in assay sensitivity or compound stability .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacophore?
- Approach :
- Systematic Modification : Replace the fluorophenyl group with chloro- or methoxy-substituted analogs to assess electronic effects.
- Scaffold Hopping : Compare activity against tetrahydro-2H-pyran derivatives with piperidine or cyclohexane rings.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinase domains .
Q. What strategies are used to investigate target specificity in complex biological systems?
- Strategies :
- Competitive Binding Assays : Incubate with radiolabeled ligands (e.g., [3H]-ATP for kinase targets).
- Gene Knockout Models : CRISPR/Cas9-edited cell lines to confirm target dependency.
- Proteomic Profiling : SILAC-based mass spectrometry to identify off-target interactions .
Q. How can researchers differentiate this compound’s activity from structurally similar analogs?
- Methodology :
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| Target Compound | 4-Fluorophenyl + thiophene-pyran scaffold | IC50 = 120 nM (Kinase X) |
| Analog A () | Pyrimidine-thioacetamide | IC50 = 450 nM (Kinase X) |
| Analog B () | Chlorophenyl + thienopyrimidine core | IC50 = 85 nM (Kinase Y) |
- Key Tools : X-ray crystallography of ligand-target complexes and differential scanning fluorimetry (DSF) to compare binding thermodynamics .
Q. What in silico approaches predict metabolic stability and toxicity?
- Tools :
- QSAR Models : Train models using datasets like PubChem BioAssay to predict CYP450 inhibition.
- ADMET Prediction : Software like Schrödinger’s QikProp to estimate logP (target: 2–3), solubility (< -4 logS).
- Metabolite Identification : Use GLORYx or MetaSite to simulate Phase I/II metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
